molecular formula C22H24ClN3O3S B2474676 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1189650-65-4

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No. B2474676
CAS RN: 1189650-65-4
M. Wt: 445.96
InChI Key: LZSFJQOILDJCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride” is a chemical compound. It is a derivative of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This compound is used in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . A Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothiazolo[5,4-c]pyridine ring, which is a seven-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The molecular formula is C22H23Cl2N3O3S2, and the average mass is 512.472 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Diels–Alder reaction and a reaction with hydrogen . The Diels–Alder reaction is a cycloaddition reaction that forms a six-membered ring, and the reaction with hydrogen is a reduction reaction that converts a carbonyl group to a hydroxyl group .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • A comprehensive study focused on the synthesis and conformational analysis of a non-amidine factor Xa inhibitor incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as an S4 binding element. This research highlighted the substance's potent oral anti-factor Xa activity and provided valuable insights into its binding mode and stability through X-ray crystal analysis and energy calculations (Haginoya et al., 2004).

  • In another study, the synthesis of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines was undertaken. This research explored the in vitro inhibitory activities of the compounds against factor Xa and coagulation, demonstrating that certain compounds, specifically 3c and 3d, exhibited potent inhibitory activities when administered orally to rats (Haginoya et al., 2004).

  • Another research avenue involved the synthesis of 7‐phenyl‐4,5,6,7‐tetrahydrothieno[3,2‐b]pyridine derivatives containing triazole and other heterocycle substituents. This study not only assessed the anticonvulsant activity of the compounds but also delved into their neurotoxicity and potential interactions with the benzodiazepine‐binding site on gamma‐aminobutyric acid A (GABAA) receptors, revealing significant insights into the compound's mechanism of action (Wang et al., 2019).

Future Directions

The future directions for research on this compound could include further investigation into its potential uses in medical applications, particularly as an antithrombotic agent . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties.

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S.ClH/c1-27-18-9-8-16(12-19(18)28-2)21(26)24-22-23-17-10-11-25(14-20(17)29-22)13-15-6-4-3-5-7-15;/h3-9,12H,10-11,13-14H2,1-2H3,(H,23,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSFJQOILDJCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.